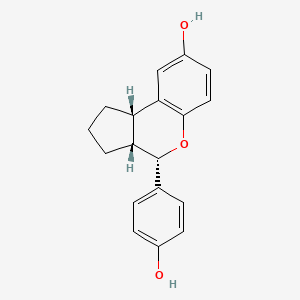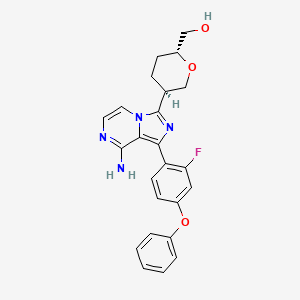
RhQ-DMB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RhQ-DMB involves the esterification of rhodamine Q with o,o’-dimethoxybenzyl alcohol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
RhQ-DMB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted esters or amides.
Aplicaciones Científicas De Investigación
RhQ-DMB has a wide range of applications in scientific research, including:
Mecanismo De Acción
RhQ-DMB exerts its effects by inhibiting the ATPase activity of P-glycoprotein. It binds to the inner chamber of CmABCB1, preventing the hydrolysis of ATP and thereby inhibiting the efflux of substrates from the cell . This inhibition enhances the intracellular concentration of drugs, making it a valuable tool in overcoming multidrug resistance .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine 123: Another rhodamine derivative used as a fluorescent dye and P-glycoprotein inhibitor.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties but different inhibitory activity.
Rhodamine B: Commonly used as a dye, with less specificity for P-glycoprotein inhibition.
Uniqueness of RhQ-DMB
This compound stands out due to its superior affinity and inhibitory activity against P-glycoprotein compared to other rhodamine derivatives . Its unique structure, featuring the o,o’-dimethoxybenzyl ester moiety, contributes to its high potency and specificity .
Propiedades
Fórmula molecular |
C35H33ClN2O5 |
|---|---|
Peso molecular |
597.1 g/mol |
Nombre IUPAC |
(2,6-dimethoxyphenyl)methyl 2-(2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoate;chloride |
InChI |
InChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H |
Clave InChI |
NYEHEDIJSZVAPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


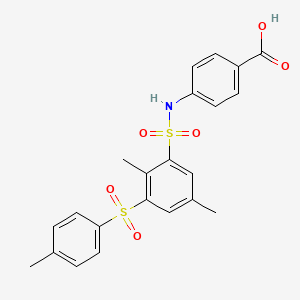
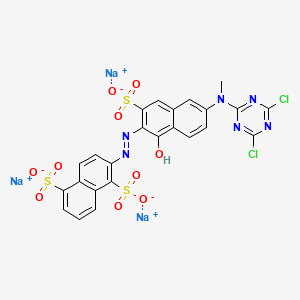
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)

![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)
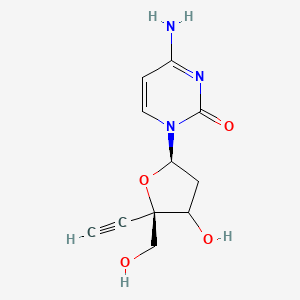
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)


